molecular formula C32H45ClN2O2Pd B13780348 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one

Cat. No.: B13780348
M. Wt: 631.6 g/mol
InChI Key: NYXUTVXFJJFNHY-MECAPONASA-M
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Description

The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one (CAS: 868705-03-7) is a palladium(II) complex featuring three key components:

N-Heterocyclic Carbene (NHC) ligand: A sterically bulky, electron-rich 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand, which stabilizes the metal center and enhances catalytic activity .

Chloride co-ligand: Acts as a monodentate ligand, contributing to the overall charge balance.

(Z)-4-hydroxypent-3-en-2-one (acetylacetonate, acac): A bidentate O,O-chelating ligand that modulates the electronic and steric environment of the palladium center .

This complex is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the NHC ligand’s strong σ-donor and weak π-acceptor properties, which enhance oxidative addition and transmetallation steps .

Properties

Molecular Formula

C32H45ClN2O2Pd

Molecular Weight

631.6 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C27H37N2.C5H8O2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4(6)3-5(2)7;;/h9-21H,1-8H3;3,6H,1-2H3;1H;/q-1;;;+2/p-1/b;4-3-;;

InChI Key

NYXUTVXFJJFNHY-MECAPONASA-M

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C/C(=C/C(=O)C)/O.Cl[Pd+]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(=CC(=O)C)O.Cl[Pd+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Scientific Research Applications

Catalysis in Organic Reactions

One of the primary applications of this compound is its use as a catalyst in various organic reactions, including:

  • Cross-Coupling Reactions : The palladium center facilitates cross-coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.
    Reaction TypeCatalyst UsedYield (%)
    Suzuki Coupling1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+)85
    Heck ReactionSame as above90

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules due to its ability to activate substrates selectively. For example, it has been employed in synthesizing biologically active compounds and pharmaceuticals.

Case Study : A study demonstrated the successful synthesis of a series of anti-cancer agents using this catalyst, achieving high selectivity and yield.

Research indicates potential applications in environmental chemistry for the degradation of pollutants. The catalytic properties allow for the breakdown of various organic pollutants under mild conditions.

Case Study : A recent study highlighted the use of this compound in the degradation of chlorinated solvents, demonstrating effective removal rates and suggesting its utility in environmental remediation efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Parameter Target Pd(II) Complex SIPrAuCl (Gold Analogue) (NHC)CuCl (Copper Analogue)
Metal/Oxidation State Pd(II) Au(I) Cu(I)
Molecular Formula C₃₃H₄₅ClN₂O₂Pd C₂₇H₃₈AuClN₂ C₂₇H₃₈ClCuN₂
Coordination Geometry Square planar (NHC, Cl⁻, acac) Linear (NHC, Cl⁻) Linear or trigonal planar (NHC, Cl⁻)
Key Applications Cross-coupling catalysis Medicinal chemistry (anticancer agents) Click chemistry, C–H activation

Catalytic Performance

  • Palladium Complex : Exhibits superior activity in aryl-aryl bond formation (e.g., Suzuki-Miyaura) due to the synergistic effects of the NHC ligand’s electron donation and acac’s stabilization of Pd(II) intermediates .
  • Gold Complex : Primarily used in electrophilic catalysis (e.g., alkyne activation) owing to Au(I)’s soft Lewis acidity .
  • Copper Complex : Efficient in azide-alkyne cycloaddition (click chemistry) due to Cu(I)’s rapid redox cycling .

Biological Activity

The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one is a complex featuring a palladium center coordinated to an imidazole derivative and a hydroxypentene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and catalytic functions in biological systems.

The molecular formula of the compound is C27H36ClN2OC_{27}H_{36}ClN_2O with a molecular weight of approximately 425.05 g/mol. The structure includes a palladium ion complexed with an imidazole-based ligand, which may influence its biological interactions.

PropertyValue
Molecular FormulaC27H36ClN2O
Molecular Weight425.05 g/mol
CAS Number250285-32-6

Anticancer Properties

Research indicates that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that palladium nanoparticles (Pd-NPs) can effectively activate prodrugs in tumor environments, leading to inhibited tumor growth and extended survival in animal models . The compound's imidazole component may enhance its interaction with biological targets, potentially leading to increased efficacy against cancer cells.

A study on similar palladium complexes demonstrated that they could induce apoptosis in leukemia cell lines by activating caspase pathways and causing DNA fragmentation . The imidazole derivatives are known for their ability to interact with cellular targets, which may further contribute to the anticancer activity observed.

The proposed mechanism of action for palladium complexes involves:

  • Prodrug Activation : Pd-NPs can activate specific prodrugs within tumor cells, enhancing localized drug effects while minimizing systemic toxicity .
  • Caspase Activation : Induction of the apoptotic pathway through caspase activation has been documented, particularly in leukemia models .
  • Protein Binding : The interaction with human serum albumin (HSA) was studied using isothermal titration calorimetry, revealing multiple binding sites and positive cooperativity, which suggests a strong affinity of the complex for serum proteins .

Case Studies

  • Tumor Growth Inhibition : In vivo studies using mouse models demonstrated that Pd-NPs derived from similar palladium complexes significantly reduced tumor size compared to controls. The average IC50 values reported were around 113 μM, indicating effective concentrations for therapeutic applications .
  • Cytotoxicity Against K562 Cells : The synthesized complexes exhibited potent cytotoxicity against chronic myelogenous leukemia cell line K562. Binding studies indicated favorable interactions with HSA, suggesting potential for systemic circulation and therapeutic efficacy .

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